2-Chloro-3-(2-cyanophenyl)-1-propene
Description
Contextual Overview of Halogenated Alkenes in Chemical Research
Halogenated alkenes are a class of organic compounds that feature at least one halogen atom bonded to a doubly bonded carbon atom. These compounds are of considerable interest in chemical research due to their versatile reactivity. The presence of a halogen atom and a pi-electron system in close proximity imparts unique chemical properties.
Halogenation of alkenes is a fundamental reaction in organic chemistry, typically proceeding through an electrophilic addition mechanism. libretexts.orgmt.com This process involves the addition of halogens like chlorine or bromine across the double bond to form vicinal dihalides. libretexts.orgmt.com The reaction is stereoselective, often resulting in anti-addition products. mt.com The mechanism is understood to involve a cyclic halonium ion intermediate, which is then attacked by a halide ion. mt.com
The reactivity of halogenated alkenes makes them valuable intermediates in a variety of transformations, including cross-coupling reactions, nucleophilic substitutions, and eliminations. For instance, vinyl halides are common substrates in palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Significance of Cyano-Substituted Aromatic Moieties in Synthetic Chemistry
The cyano group (–C≡N) is a powerful electron-withdrawing group that significantly influences the electronic properties of aromatic rings. libretexts.org This electronic effect can be leveraged to tune the reactivity of the aromatic system and any appended functional groups. Cyano-substituted aromatic compounds, or benzonitriles, are key intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes.
The synthesis of benzonitriles can be achieved through various methods, such as the Sandmeyer reaction of anilines or the palladium-catalyzed cyanation of aryl halides. libretexts.org The cyano group itself can be transformed into other valuable functional groups, such as carboxylic acids, amides, and amines, further highlighting the synthetic utility of cyano-substituted aromatics.
In the context of materials science, the incorporation of cyano groups into conjugated systems can lead to materials with interesting photophysical and electronic properties, finding applications in organic electronics. google.com
Structural and Synthetic Relevance of 2-Chloro-3-(2-cyanophenyl)-1-propene
The structure of this compound combines the reactive features of both a halogenated alkene and a cyano-substituted aromatic ring. This unique arrangement suggests a number of potential applications in organic synthesis.
The chloro-propene moiety can be envisioned to participate in a variety of reactions. The chlorine atom could act as a leaving group in nucleophilic substitution reactions, or the entire allyl chloride fragment could be a substrate for transition metal-catalyzed allylic alkylation reactions. The double bond itself could undergo addition reactions.
The 2-cyanophenyl group, with its strong electron-withdrawing nature, would influence the reactivity of the adjacent propene unit. It could also serve as a handle for further functionalization of the aromatic ring or for the construction of heterocyclic systems. The proximity of the cyano group to the propene chain might also enable intramolecular cyclization reactions to form novel ring systems.
Hypothetical Synthetic Routes and Reactions:
| Reaction Type | Potential Reagents | Potential Product Class |
| Palladium-Catalyzed Cross-Coupling | Arylboronic acids, amines, etc. | Functionalized allylbenzenes |
| Nucleophilic Substitution | Azides, alkoxides, etc. | Allylic azides, ethers, etc. |
| Intramolecular Cyclization | Base or acid catalysis | Nitrogen-containing heterocycles |
| Addition to Alkene | H₂, halogens, etc. | Saturated halogenated compounds |
This table represents theoretical applications based on the known reactivity of the functional groups present in this compound.
Research Objectives and Scope of Academic Inquiry
Given the lack of specific literature on this compound, any academic inquiry into this compound would likely begin with its synthesis and characterization. Initial research objectives would focus on developing an efficient and scalable synthetic route to the molecule.
Subsequent research would likely explore the reactivity of this compound. Key research questions could include:
How does the interplay between the chloro-propene and the 2-cyanophenyl moieties influence the compound's reactivity?
Can this molecule serve as a precursor for the synthesis of novel heterocyclic compounds?
What are the outcomes of subjecting this compound to various transition metal-catalyzed reactions?
Can the unique electronic and steric features of this molecule be exploited to achieve novel chemical transformations?
The exploration of these questions would contribute to the fundamental understanding of organic reactivity and could potentially lead to the discovery of new synthetic methodologies and the creation of novel molecules with interesting biological or material properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloroprop-2-enyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-8(11)6-9-4-2-3-5-10(9)7-12/h2-5H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYURIYLCTGJFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641129 | |
| Record name | 2-(2-Chloroprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-23-9 | |
| Record name | 2-(2-Chloro-2-propen-1-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloroprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Chloro 3 2 Cyanophenyl 1 Propene
Precursor Synthesis and Derivativatization Strategies
The efficient synthesis of the target molecule relies heavily on the availability of versatile and reactive precursors for both the substituted propene scaffold and the 2-cyanophenyl moiety.
The construction of the three-carbon chain with a terminal double bond and a chlorine atom at the second position is a critical aspect of the synthesis. These scaffolds must be designed to react selectively with the aromatic precursor.
Key propene precursors include:
Allyl Halides: Allyl chloride and allyl bromide serve as fundamental building blocks. They can be functionalized to introduce the desired substitution pattern.
Dihalopropenes: Compounds like 2,3-dichloropropene are particularly useful as they offer multiple reaction sites. In a cross-coupling reaction, the more reactive allylic C-Cl bond can react preferentially, leaving the vinylic C-Cl bond intact, which is a feature of the target molecule.
Allylic Alcohols: These can be converted into the corresponding chlorides using various reagents such as thionyl chloride (SOCl₂), hydrochloric acid, or N-chlorosuccinimide (NCS) in the presence of a catalyst. researchgate.net
A common strategy for introducing the chloro-substituent is through allylic halogenation of a suitable alkene precursor. For instance, an intermediate like 2-allylbenzonitrile (B1315611) could undergo allylic chlorination. This reaction often proceeds via a radical mechanism, which can be initiated by heat or light. youtube.com Reagents such as N-chlorosuccinimide (NCS) are frequently used to provide a low concentration of halogen, minimizing side reactions like addition across the double bond. researchgate.net
Table 1: Reagents for Allylic Chlorination
| Reagent | Abbreviation | Conditions | Selectivity |
|---|---|---|---|
| N-Chlorosuccinimide | NCS | Radical initiator (AIBN), CCl₄, reflux | Good for allylic C-H chlorination |
| Chlorine Gas | Cl₂ | High temperature or UV light | Can lead to multiple products |
| Thionyl Chloride | SOCl₂ | From corresponding allylic alcohol | Good conversion |
The 2-cyanophenyl group provides the core aromatic structure. Its synthesis as a reactive intermediate is paramount for subsequent coupling reactions. Two primary classes of precursors are organoboronic acids and organohalides.
2-Cyanophenylboronic Acid: This is a highly versatile precursor for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. chemimpex.com It can be synthesized from 2-bromobenzonitrile (B47965) through lithium-halogen exchange followed by reaction with a trialkyl borate, or via a Grignard reagent intermediate. google.comgoogle.com Its stability, low toxicity, and high reactivity make it an excellent choice. chemimpex.comorganic-chemistry.org
2-Halobenzonitriles: Compounds such as 2-bromobenzonitrile or 2-iodobenzonitrile (B177582) are common starting materials. They can be used directly in various coupling reactions (e.g., Heck, Suzuki) or converted into more reactive organometallic species like Grignard or organolithium reagents.
2-(Halomethyl)benzonitrile: This precursor, where a halogen is on the methyl group attached to the ring (e.g., 2-(bromomethyl)benzonitrile), is ideal for generating a nucleophilic Grignard or organolithium reagent for subsequent reaction with an electrophilic propene partner.
Convergent and Divergent Synthetic Routes
The assembly of 2-Chloro-3-(2-cyanophenyl)-1-propene can be approached through various strategic sequences, ranging from traditional linear syntheses to more efficient one-pot procedures.
Multi-step synthesis provides a high degree of control by isolating and purifying intermediates at each stage. A convergent approach, where the two main fragments are synthesized separately before being joined, is often the most efficient.
Proposed Convergent Synthesis via Suzuki Coupling:
A robust strategy involves the palladium-catalyzed Suzuki-Miyaura coupling reaction. wikipedia.orglibretexts.org This pathway joins the two key precursors developed in section 2.1.
Step 1: Synthesis of 2-Cyanophenylboronic Acid. As previously described, this precursor is prepared from 2-bromobenzonitrile.
Step 2: Suzuki Coupling. 2-Cyanophenylboronic acid is reacted with 2,3-dichloropropene. The palladium catalyst selectively facilitates the coupling at the more reactive allylic chloride position, yielding the final product.
Table 2: Proposed Suzuki Coupling Route
| Step | Reactant 1 | Reactant 2 | Catalyst / Reagents | Product |
|---|---|---|---|---|
| 1 | 2-Bromobenzonitrile | n-BuLi, then B(OiPr)₃; H₃O⁺ | THF, -78 °C | 2-Cyanophenylboronic acid |
| 2 | 2-Cyanophenylboronic acid | 2,3-Dichloropropene | Pd(PPh₃)₄, Na₂CO₃ (aq) | This compound |
Proposed Linear Synthesis via Grignard Reaction:
An alternative multi-step approach involves forming the allylbenzene (B44316) structure first, followed by chlorination.
Step 1: Preparation of Grignard Reagent. 2-(Bromomethyl)benzonitrile is reacted with magnesium turnings in anhydrous ether to form the Grignard reagent, 2-cyanobenzylmagnesium bromide. libretexts.orgsigmaaldrich.com
Step 2: C-C Bond Formation. The Grignard reagent is reacted with an electrophile such as vinyl bromide to form the intermediate, 2-allylbenzonitrile. orgsyn.orgnih.gov
Step 3: Allylic Chlorination. The intermediate 2-allylbenzonitrile is subjected to allylic chlorination using N-chlorosuccinimide (NCS) and a radical initiator to install the chlorine atom at the 2-position of the propene chain. youtube.comresearchgate.net
One-pot and cascade reactions enhance synthetic efficiency by reducing the number of workup and purification steps, saving time and resources. While a specific one-pot synthesis for this compound is not prominently documented, a hypothetical approach can be designed based on established methodologies. acs.orgnih.gov
A plausible one-pot strategy could involve a tandem reaction sequence. For example, the reaction of 2-iodobenzonitrile with an allylating agent like allylboronic acid pinacol (B44631) ester could be performed, followed by the in-situ addition of a chlorinating agent like NCS without isolation of the 2-allylbenzonitrile intermediate. This approach would depend on the compatibility of the catalyst and reagents across both steps. Such multi-component reactions are at the forefront of modern synthetic chemistry. researchgate.net
Catalytic Transformations in this compound Synthesis
Catalysis is central to the efficient and selective synthesis of the target compound. Transition-metal catalysts, particularly those based on palladium, are indispensable for the key C-C bond-forming steps.
The Suzuki-Miyaura coupling is a premier example of a catalytic transformation used in this context. organic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The catalytic cycle involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the propene precursor (e.g., 2,3-dichloropropene) to form a Pd(II) complex.
Transmetalation: The organic group from the activated organoboron species (2-cyanophenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final C-C bond of the product and regenerating the Pd(0) catalyst. libretexts.org
Another powerful catalytic method for forming the aryl-alkene bond is the Mizoroki-Heck reaction . wikipedia.orgorganic-chemistry.org This reaction could potentially couple an aryl halide like 2-iodobenzonitrile with propene. wikipedia.org While this would form an isomer of the desired allyl intermediate, it showcases another key palladium-catalyzed transformation for building the core structure. The Heck reaction proceeds through a similar Pd(0)/Pd(II) catalytic cycle but involves migratory insertion of the alkene followed by beta-hydride elimination. libretexts.orgresearchgate.net
Furthermore, the allylic chlorination step can also be performed catalytically. While often accomplished with radical initiators, modern methods utilize catalysts based on selenium or iridium to achieve higher selectivity and milder reaction conditions. researchgate.netresearchgate.net
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon bonds. For the synthesis of this compound, two primary strategies are considered: the Heck reaction and the Suzuki coupling.
The Heck reaction provides a viable route by coupling an aryl halide with an alkene. nih.govresearchgate.netresearchgate.netorganic-chemistry.org In a potential synthesis of the target molecule, 2-bromobenzonitrile could be reacted with 2,3-dichloropropene in the presence of a palladium catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success of this transformation. Typical catalysts include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). nih.gov Phosphine ligands, such as triphenylphosphine (B44618) or more sterically demanding biaryl phosphines, are often employed to stabilize the palladium center and facilitate the catalytic cycle. libretexts.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrogen halide formed during the reaction. nih.gov
A plausible Heck reaction for the synthesis of this compound is outlined below:

Alternatively, the Suzuki coupling offers another powerful method for the C-C bond formation. This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. organic-chemistry.orgharvard.edu For the synthesis of this compound, (2-cyanophenyl)boronic acid could be coupled with a suitable chloro-substituted propene, such as 2,3-dichloropropene. The Suzuki reaction is renowned for its high functional group tolerance and generally mild reaction conditions. organic-chemistry.org The catalytic system typically consists of a palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base, like sodium carbonate or potassium phosphate, to activate the boronic acid. harvard.edumdpi.com
A representative Suzuki coupling approach is depicted as follows:

The following table outlines a hypothetical optimization of a Suzuki coupling reaction for the synthesis of the target compound, based on general principles of this reaction type.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene (B28343)/H₂O | 100 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 90 | 85 |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 110 | 78 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (2.5) | THF/H₂O | 80 | 92 |
Organocatalytic Pathways
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents an attractive metal-free alternative for certain synthetic steps. In the context of synthesizing this compound, an organocatalytic approach could be particularly relevant for the introduction of the allylic chlorine atom.
One potential strategy involves the organocatalytic allylic chlorination of a precursor molecule, 3-(2-cyanophenyl)-1-propene. This precursor could be synthesized via established methods such as a Wittig reaction between 2-cyanobenzaldehyde (B126161) and allylidenetriphenylphosphorane. Once the precursor is obtained, an organocatalytic chlorination could be employed. For instance, a chiral amine or a thiourea-based catalyst could be used in conjunction with a chlorine source like N-chlorosuccinimide (NCS) to achieve the desired transformation. berkeley.edu The development of such a pathway would offer the advantages of avoiding transition metal contamination and potentially enabling enantioselective synthesis if a chiral catalyst is used.
Photocatalytic Methods in C-X Bond Formation
Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. researchgate.net For the synthesis of this compound, photocatalysis could be employed for the formation of the crucial C-Cl bond at the allylic position.
A plausible photocatalytic approach would involve the reaction of 3-(2-cyanophenyl)-1-propene with a suitable chlorine source in the presence of a photocatalyst. chemrxiv.org Common photocatalysts for such transformations include ruthenium or iridium complexes, as well as organic dyes. mdpi.com The reaction is initiated by the excitation of the photocatalyst with visible light, which then engages in an electron or energy transfer process to generate a reactive intermediate that facilitates the chlorination of the allylic substrate. This method offers the potential for high selectivity and can often be performed at room temperature, reducing the energy requirements of the synthesis. mdpi.com
Optimization of Reaction Conditions and Yield Enhancement Strategies
The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize the yield and purity of the final product.
Solvent Effects and Reaction Medium Engineering
The choice of solvent can profoundly influence the outcome of a chemical reaction by affecting solubility, reaction rates, and selectivity. nih.gov In transition metal-catalyzed coupling reactions, such as the Heck and Suzuki reactions, a variety of solvents can be employed. For instance, in Heck reactions involving aryl halides, polar aprotic solvents like DMF and NMP are often used. u-szeged.hu The use of greener, bio-based solvents is also an area of active research. researchgate.net In Suzuki couplings, solvent systems are often biphasic, consisting of an organic solvent like toluene or dioxane and an aqueous phase to dissolve the inorganic base. mdpi.com The optimization of the solvent system is a critical step in maximizing the yield and facilitating product isolation.
The following table illustrates the hypothetical effect of different solvents on the yield of a Heck reaction between 2-bromobenzonitrile and allyl chloride.
| Entry | Solvent | Temperature (°C) | Base | Yield (%) |
| 1 | DMF | 120 | Et₃N | 75 |
| 2 | NMP | 120 | K₂CO₃ | 82 |
| 3 | Toluene | 110 | NaOAc | 68 |
| 4 | Dioxane | 100 | Et₃N | 71 |
Temperature and Pressure Control in Reaction Optimization
Temperature is a critical parameter that can significantly impact reaction rates and selectivity. researchgate.netnih.gov In many cross-coupling reactions, elevated temperatures are required to overcome activation energy barriers. nih.gov However, excessively high temperatures can lead to side reactions and decomposition of the catalyst or product. Therefore, careful control of the reaction temperature is essential. For instance, in Suzuki couplings, the optimal temperature can vary depending on the reactivity of the substrates and the catalyst system used. researchgate.net Pressure can also be a useful tool in reaction optimization, particularly in reactions involving gaseous reagents or where a shift in equilibrium is desired. High-pressure conditions have been shown to influence the regioselectivity of certain coupling reactions.
Reagent Stoichiometry and Additive Effects
The stoichiometry of the reactants, including the catalyst, ligands, and base, plays a crucial role in the efficiency of a reaction. In palladium-catalyzed reactions, the ratio of ligand to metal can affect the stability and activity of the catalyst. nih.gov The amount of base used can also influence the reaction rate and the formation of byproducts. libretexts.org
Additives can also have a significant impact on the outcome of a reaction. For example, in some Heck reactions, the addition of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can enhance the reaction rate. u-szeged.hu In Suzuki couplings, the choice of base is critical, with different bases showing varying levels of effectiveness depending on the specific substrates and reaction conditions. researchgate.net Careful screening and optimization of reagent stoichiometry and additives are therefore essential for achieving high yields of this compound.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles is fundamental to the development of modern synthetic processes for pharmaceuticals and fine chemicals. nih.gov These principles aim to minimize the environmental impact of chemical manufacturing by reducing waste, using safer chemicals, and improving energy efficiency. nih.gov For a target molecule like this compound, applying these principles involves a holistic approach to the entire synthetic pathway, from starting materials to the final product.
A primary goal of green chemistry is waste prevention. In synthesizing this compound, this can be addressed by designing synthetic routes with high atom economy, where a maximal proportion of atoms from the reactants are incorporated into the final product. Strategies such as one-pot synthesis and multicomponent reactions are effective in reducing the number of steps, which in turn minimizes resource consumption and waste generation. nih.govnih.gov
The choice of catalysts is also crucial. Utilizing highly selective catalysts can minimize the formation of unwanted by-products, simplifying purification processes and reducing chemical waste. For instance, a greener synthesis of quinoline (B57606) derivatives, structurally related to parts of the target molecule, demonstrated a threefold decrease in waste by optimizing the synthetic route. nih.gov While specific high-efficiency routes for this compound are not detailed in publicly available literature, the principles of maximizing atom economy and employing selective catalysis remain the theoretical cornerstones for waste minimization.
Table 1: Strategies for Waste Minimization
| Strategy | Description | Potential Benefit |
|---|---|---|
| High Atom Economy | Designing syntheses where the maximum number of reactant atoms are incorporated into the desired product. | Reduces the generation of non-useful by-products. |
| Catalysis | Using selective catalysts to steer the reaction towards the desired product, avoiding side reactions. | Increases yield and reduces the need for extensive purification. |
| One-Pot Synthesis | Performing multiple reaction steps in a single reactor without isolating intermediates. nih.gov | Reduces solvent use, energy consumption, and material loss. nih.gov |
| Multicomponent Reactions | Combining three or more starting materials in a single reaction to form a complex product. nih.gov | Improves efficiency and reduces the number of synthetic steps and associated waste. |
Solvents constitute a significant portion of the waste generated in chemical synthesis. ijsr.net The principles of green chemistry advocate for the elimination of solvents or the replacement of hazardous solvents with environmentally benign alternatives. ijsr.net Traditional organic solvents like chloroform, benzene (B151609), and dichloromethane (B109758) are often toxic and volatile. ijsr.net
Greener alternatives include water, supercritical fluids (like CO2), ionic liquids, and bio-based solvents such as 2-methyltetrahydrofuran. ijsr.netnih.gov Water is an ideal solvent as it is non-toxic, non-flammable, and inexpensive. ijsr.netresearchgate.net Supercritical CO2 is also advantageous as it can be easily removed from the product by depressurization, and its solvating power can be tuned by adjusting temperature and pressure. ijsr.net In the context of synthesizing this compound, replacing a conventional solvent like dichloromethane with a greener option would significantly improve the environmental profile of the process.
Table 2: Comparison of Conventional and Green Solvents
| Conventional Solvent | Hazards | Green Alternative(s) | Benefits of Alternative |
|---|---|---|---|
| Dichloromethane | Carcinogen, Volatile | 2-Methyltetrahydrofuran, Ethyl acetate | Bio-based, Lower toxicity nih.gov |
| Benzene | Carcinogen, Flammable | Toluene, Heptane | Lower toxicity, Less hazardous nih.gov |
| Chloroform | Carcinogen, Toxic | Water, Supercritical CO2 | Non-toxic, Readily available, No residue ijsr.net |
Reducing energy consumption is another key aspect of green chemistry. nih.gov Traditional synthetic methods often rely on prolonged heating using conventional methods, which can be energy-intensive. Advanced techniques such as microwave irradiation and ultrasound-assisted synthesis can significantly enhance reaction rates, leading to shorter reaction times and reduced energy input. nih.govunito.itresearchgate.net These methods often lead to higher yields and can enable reactions that are difficult under conventional conditions. nih.gov The application of these energy-efficient technologies to the synthesis of this compound could offer substantial environmental and economic benefits, although specific protocols would require empirical development.
Industrial-Scale Synthesis Considerations
Scaling up the synthesis of a compound from the laboratory bench to industrial production presents a unique set of challenges related to efficiency, safety, cost, and consistency. acsgcipr.org For this compound, careful consideration of process design and engineering is paramount.
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. A key enabling technology in this area is continuous flow chemistry, which offers numerous advantages over traditional batch processing. unito.itfrontiersin.org In a flow reactor, reagents are continuously pumped through a tube or channel where the reaction occurs. rsc.org
This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved product consistency and yield. frontiersin.orgresearchgate.net The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat exchange, making it safer to conduct highly exothermic reactions. researchgate.net Furthermore, continuous flow systems are readily scalable by extending the operation time rather than increasing the reactor volume, which avoids the costly re-optimization often required when scaling up batch reactions. acsgcipr.org This approach is particularly well-suited for telescoping multiple reaction steps, minimizing manual handling and the isolation of potentially hazardous intermediates. rsc.org
Table 3: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Operation | Reagents are loaded at the start; product is removed at the end. | Reagents are continuously fed; product is continuously collected. frontiersin.org |
| Heat Transfer | Less efficient, potential for hot spots. | Highly efficient due to high surface-area-to-volume ratio. researchgate.net |
| Safety | Higher risk with exothermic reactions and hazardous materials. | Inherently safer due to small reaction volumes and excellent process control. rsc.org |
| Scalability | Difficult; often requires complete re-optimization of conditions. acsgcipr.org | Straightforward; scale by running the process for longer periods. acsgcipr.org |
| Consistency | Potential for batch-to-batch variability. | High consistency and reproducibility. unito.it |
The choice and design of the reactor are critical for a successful industrial synthesis. For the production of this compound, the optimal reactor would depend on the specific kinetics, thermodynamics, and phases of the chosen synthetic route. Continuous stirred-tank reactors (CSTRs) or tubular/plug flow reactors (PFRs) are common choices. cardiff.ac.uk
A specially designed tubular reactor, for example, was successfully used for the continuous chlorination of isobutene, resolving issues with intense heat generation and ensuring even temperature distribution. researchgate.net Scale-up challenges often involve maintaining efficient mixing and heat transfer as the reactor size increases. acsgcipr.org Computational fluid dynamics (CFD) can be a valuable tool for modeling reaction conditions and predicting the performance of a reactor design, thereby reducing the need for extensive experimentation during the scale-up process. rsc.org Addressing potential issues such as blockages in flow reactors, especially in multiphasic reactions, is also a key design consideration. cardiff.ac.uk
Elucidation of Chemical Reactivity and Transformation Pathways of 2 Chloro 3 2 Cyanophenyl 1 Propene
Electrophilic Addition Reactions
The presence of a carbon-carbon double bond in 2-Chloro-3-(2-cyanophenyl)-1-propene makes it susceptible to electrophilic addition reactions. In these reactions, an electrophile attacks the electron-rich π-system of the alkene, leading to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile. The regioselectivity of these additions is expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.
Halogenation Studies
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is a classic electrophilic addition reaction. For this compound, this would proceed through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion. This anti-addition mechanism would result in the formation of a vicinal dihalide.
Table 1: Predicted Products of Halogenation
| Reactant | Reagent | Predicted Major Product |
| This compound | Br₂ | 1,2-Dibromo-2-chloro-3-(2-cyanophenyl)propane |
| This compound | Cl₂ | 1,2,2-Trichloro-3-(2-cyanophenyl)propane |
Hydrohalogenation and Hydration Reactions
The addition of hydrogen halides (HX) and water (in the presence of an acid catalyst) to the alkene is also anticipated. Following Markovnikov's rule, the hydrogen atom would add to the terminal carbon (C1), which bears more hydrogen atoms, leading to the formation of a more stable secondary carbocation at C2. Subsequent attack by the halide anion or a water molecule would yield the corresponding halo- or hydroxy- derivative.
Table 2: Predicted Products of Hydrohalogenation and Hydration
| Reactant | Reagent | Predicted Major Product |
| This compound | HBr | 2-Bromo-2-chloro-3-(2-cyanophenyl)propane |
| This compound | HCl | 2,2-Dichloro-3-(2-cyanophenyl)propane |
| This compound | H₂O, H⁺ | 2-Chloro-3-(2-cyanophenyl)propan-2-ol |
Nucleophilic Substitution Reactions at the Chlorinated Propene Moiety
The chlorine atom in this compound is an allylic chloride, making it a good leaving group in nucleophilic substitution reactions. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The allylic nature of the substrate can lead to the formation of rearranged products.
Substitutions with Oxygen-Based Nucleophiles
Reactions with oxygen-based nucleophiles such as hydroxide, alkoxides, and carboxylates are expected to yield allylic alcohols, ethers, and esters, respectively. These reactions are fundamental in synthetic organic chemistry for the introduction of oxygen-containing functional groups.
Table 3: Predicted Products with Oxygen-Based Nucleophiles
| Nucleophile | Reagent Example | Predicted Major Product(s) |
| Hydroxide | NaOH | 2-(2-Cyanophenyl)-1-propen-3-ol |
| Alkoxide | NaOCH₃ | 3-Methoxy-2-(2-cyanophenyl)-1-propene |
| Carboxylate | CH₃COONa | 2-(2-Cyanophenyl)allyl acetate (B1210297) |
Reactions with Nitrogen-Based Nucleophiles
Nitrogen-based nucleophiles, such as ammonia, primary amines, and secondary amines, are expected to displace the chloride to form the corresponding allylic amines. These products are valuable intermediates in the synthesis of various nitrogen-containing compounds. Furthermore, the proximity of the cyano group could facilitate intramolecular cyclization reactions under certain conditions, potentially leading to the formation of heterocyclic systems like quinolines.
Table 4: Predicted Products with Nitrogen-Based Nucleophiles
| Nucleophile | Reagent Example | Predicted Major Product |
| Ammonia | NH₃ | 3-Amino-2-(2-cyanophenyl)-1-propene |
| Primary Amine | CH₃NH₂ | 2-(2-Cyanophenyl)-3-(methylamino)-1-propene |
| Secondary Amine | (CH₃)₂NH | 2-(2-Cyanophenyl)-3-(dimethylamino)-1-propene |
Sulfur-Based Nucleophilic Attacks
Sulfur-based nucleophiles are generally soft and highly nucleophilic, making them excellent candidates for substitution reactions with allylic chlorides. Thiols and their conjugate bases (thiolates) would react to form allylic sulfides.
Table 5: Predicted Products with Sulfur-Based Nucleophiles
| Nucleophile | Reagent Example | Predicted Major Product |
| Thiolate | NaSCH₃ | 2-(2-Cyanophenyl)-3-(methylthio)-1-propene |
| Hydrosulfide | NaSH | 2-(2-Cyanophenyl)prop-2-ene-1-thiol |
It is important to reiterate that the reactions and products detailed in this article are based on predicted reactivity patterns. Experimental validation is necessary to confirm these pathways and to fully elucidate the chemical behavior of this compound.
Reactions Involving the Alkene Moiety
The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles and a prime candidate for various addition and cycloaddition reactions.
Cycloaddition reactions offer a powerful method for the construction of cyclic systems. The alkene in this compound can potentially participate in several types of cycloadditions.
[4+2] Diels-Alder Reaction : In a standard Diels-Alder reaction, an alkene (the dienophile) reacts with a conjugated diene to form a six-membered ring. wikipedia.orgbyjus.commasterorganicchemistry.com For this compound to act as a dienophile, it would react with a diene. The presence of the electron-withdrawing cyanophenyl group can influence the reactivity of the alkene in this context. youtube.com Conversely, the styrene-like structure suggests it could also potentially act as the diene component in a [4+2] cycloaddition with a sufficiently reactive dienophile, leading to tetralin derivatives. pkusz.edu.cn
[2+2] Cycloaddition : Photochemical [2+2] cycloadditions can occur between two alkene units to form a cyclobutane (B1203170) ring. nih.govnih.gov It is conceivable that under photochemical conditions, this compound could dimerize or react with other alkenes to yield substituted cyclobutane structures. The regioselectivity of such reactions would be influenced by the electronic and steric properties of the substituents on the reacting alkenes. thieme-connect.com
| Cycloaddition Type | Potential Reactant | Expected Product Class |
| [4+2] Diels-Alder | Conjugated Diene (e.g., Butadiene) | Substituted Cyclohexene |
| [2+2] Photocycloaddition | Another Alkene (e.g., another molecule of the title compound) | Substituted Cyclobutane |
The alkene functionality is readily susceptible to both oxidation and reduction, leading to a variety of important chemical transformations.
Oxidation : Epoxidation of the double bond can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). leah4sci.comlibretexts.orglumenlearning.com This reaction would yield an epoxide, a versatile intermediate that can be subsequently opened to form diols. The reaction is typically stereospecific, with the oxygen atom adding to one face of the double bond. libretexts.org Dihydroxylation can also be achieved directly using reagents like osmium tetroxide, which results in the syn-addition of two hydroxyl groups across the double bond. libretexts.org
Reduction : The double bond can be reduced to a single bond through catalytic hydrogenation. libretexts.orglumenlearning.comlibretexts.org This process typically involves reacting the alkene with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂). lumenlearning.compressbooks.pub This reaction would convert this compound into 2-chloro-1-(2-cyanophenyl)propane. The reaction proceeds via syn-addition of hydrogen atoms across the double bond. libretexts.orgjove.com
| Transformation | Reagent(s) | Expected Product |
| Epoxidation | mCPBA | 2-((2-chloro-1-methylethyl)oxiran-2-yl)benzonitrile |
| Dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃ | 1-(2-(2-cyanophenyl)-1-chloroethyl)ethane-1,2-diol |
| Hydrogenation | H₂, Pd/C | 2-Chloro-1-(2-cyanophenyl)propane |
As a vinyl aromatic compound, this compound possesses the structural motif necessary for polymerization. Vinyl aromatic monomers, such as styrene, can undergo polymerization through various mechanisms, including free radical, anionic, and cationic pathways, to form long-chain polymers. google.comgoogle.comresearchgate.net The presence of the chloro and cyano groups would be expected to influence the polymerization process and the properties of the resulting polymer. For instance, these polar groups could affect the polymer's solubility, thermal stability, and mechanical properties. researchgate.net Enzymatic oxidative polymerization has also been explored for vinyl monomers. tudelft.nl
| Polymerization Type | Initiator/Catalyst | Potential Polymer Product |
| Free Radical | AIBN, Benzoyl Peroxide | Poly(this compound) |
| Cationic | Lewis Acids (e.g., BF₃, AlCl₃) | Poly(this compound) |
| Anionic | Organometallic (e.g., n-BuLi) | Poly(this compound) |
Transformations of the Cyano Group
The cyano group is a versatile functional group that can be converted into several other nitrogen-containing functionalities, most notably amides, carboxylic acids, and amines.
Hydrolysis : The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. askfilo.comdoubtnut.combrainly.in For instance, heating this compound with aqueous acid or base would be expected to convert the cyano group into a carboxylic acid group, forming 2-(2-chloro-1-propen-3-yl)benzoic acid. infinitylearn.comdoubtnut.com The reaction proceeds through an intermediate amide. askfilo.com
Amidation : Partial hydrolysis of the nitrile can lead to the formation of an amide. This transformation can often be achieved under controlled conditions, for example, using base-catalyzed hydration with reagents like sodium hydroxide. rsc.orgcommonorganicchemistry.comgoogle.com This would yield 2-(2-chloro-1-propen-3-yl)benzamide. The reaction can be acid or base-catalyzed. libretexts.org
| Transformation | Conditions | Expected Product |
| Full Hydrolysis | H₃O⁺, heat or NaOH(aq), heat then H₃O⁺ | 2-(2-Chloro-1-propen-3-yl)benzoic acid |
| Partial Hydrolysis (Amidation) | NaOH, H₂O, controlled temperature | 2-(2-Chloro-1-propen-3-yl)benzamide |
The cyano group can be reduced to a primary amine (aminomethyl group). A variety of reducing agents can accomplish this transformation. wikipedia.org
Catalytic Hydrogenation : Similar to the reduction of the alkene, catalytic hydrogenation can also reduce the nitrile group, although typically more forcing conditions (higher pressure and/or temperature) are required. thieme-connect.destudymind.co.uk Using a catalyst like Raney nickel, it would be possible to reduce the cyano group to an aminomethyl group. If both the alkene and nitrile were to be reduced, the product would be 2-(3-amino-2-chloropropyl)toluene.
Chemical Reduction : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. wikipedia.org Treatment of this compound with LiAlH₄ would be expected to reduce the cyano group, yielding (2-(2-chloro-1-propen-3-yl)phenyl)methanamine. Other reagents like diisopropylaminoborane (B2863991) have also been shown to be effective for the reduction of aromatic nitriles. nih.govorganic-chemistry.org
| Reagent(s) | Expected Product | Notes |
| LiAlH₄ then H₂O | (2-(2-Chloro-1-propen-3-yl)phenyl)methanamine | Selective for the nitrile over the alkene under standard conditions. |
| H₂, Raney Nickel (high pressure/temp) | (2-(3-Amino-2-chloropropyl)phenyl)methane | Conditions may also reduce the alkene. |
Nitrile-Enabling Cyclizations
The reactivity of this compound is significantly influenced by the presence of the nitrile group, which can participate in various cyclization reactions to form nitrogen-containing heterocyclic structures. These transformations are often facilitated by transition metal catalysts or proceed through radical intermediates, leading to the formation of valuable chemical scaffolds. The strategic positioning of the nitrile and the chloro-allyl functionalities allows for intramolecular reactions, providing a pathway to complex molecular architectures.
One of the prominent transformation pathways for substrates similar to this compound involves palladium-catalyzed intramolecular cyclization. While direct studies on this specific compound are not extensively documented, analogous reactions with 2-bromoaryl alkenenitriles suggest a plausible mechanism. The chemoselectivity of such palladium-catalyzed cyclizations can be dependent on the nature of the catalyst and reaction conditions.
Another potential pathway for the cyclization of this compound is through radical cyclization. Aryl radical cyclizations are a well-established method for the formation of heterocyclic and carbocyclic rings. In this context, the reaction would likely proceed via the formation of a radical at the aromatic ring, which then attacks the pendant alkene.
The nitrile group in these cyclizations can act as a precursor to various functional groups in the final product. For instance, it can be hydrolyzed to a carboxylic acid or reduced to an amine, further diversifying the potential synthetic outcomes. The resulting heterocyclic compounds, such as quinolines and their derivatives, are of significant interest due to their presence in many natural and pharmacologically active compounds. researchgate.net
Below is a table summarizing potential nitrile-enabling cyclization reactions of this compound, based on analogous transformations reported in the literature.
| Reaction Type | Catalyst/Initiator | Key Intermediates | Potential Products | Reference Analogy |
| Palladium-Catalyzed Cyclization | Pd(OAc)₂, PPh₃, Base | Aryl-palladium complex | Substituted quinolines | researchgate.net |
| Radical Cyclization | AIBN, Bu₃SnH | Aryl radical | Dihydroquinoline derivatives | researchgate.net |
Detailed Research Findings:
Research on related compounds has provided insights into the mechanistic details of these cyclization reactions. For instance, palladium-catalyzed cyclizations of 2-bromoaryl alkenenitriles have been shown to proceed via oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by intramolecular carbopalladation of the alkene, and subsequent reductive elimination or β-hydride elimination to afford the cyclized product and regenerate the catalyst. researchgate.net The choice of ligands and additives can influence the reaction pathway and the nature of the final product.
In the context of radical cyclizations, the regioselectivity is generally governed by Baldwin's rules, with a 6-exo-trig cyclization being a likely pathway for a substrate like this compound, leading to a six-membered ring. The initial aryl radical can be generated from the corresponding aryl halide using a radical initiator such as AIBN (azobisisobutyronitrile) in the presence of a reducing agent like tributyltin hydride.
These nitrile-enabling cyclizations represent a powerful strategy for the synthesis of complex nitrogen-containing heterocycles from readily accessible starting materials. The versatility of the nitrile group allows for its participation in the initial cyclization event and subsequent transformations to introduce further molecular diversity.
Mechanistic Studies of Reactions Involving 2 Chloro 3 2 Cyanophenyl 1 Propene
Investigation of Reaction Intermediates
No published studies were found that identify or characterize reaction intermediates in transformations involving 2-Chloro-3-(2-cyanophenyl)-1-propene.
Kinetic Studies and Rate-Determining Steps
There is no available literature detailing kinetic studies or identifying the rate-determining steps for any reaction specifically involving this compound.
Transition State Analysis and Reaction Pathways
Computational or experimental analyses of transition states and reaction pathways for reactions of this compound have not been reported in the accessible scientific literature.
Stereochemical Outcomes and Control
No research could be located that discusses the stereochemical outcomes, including diastereoselective or enantioselective transformations, of reactions with this compound.
Information regarding diastereoselective reactions involving this compound is not available.
Information regarding enantioselective syntheses involving this compound is not available.
Derivatization Strategies and Synthetic Utility of 2 Chloro 3 2 Cyanophenyl 1 Propene As a Building Block
Synthesis of Complex Aliphatic and Carbocyclic Systems
An extensive review of available scientific literature did not yield specific examples or detailed research findings on the application of 2-Chloro-3-(2-cyanophenyl)-1-propene as a building block for the synthesis of complex aliphatic or carbocyclic systems. While general methodologies for constructing such systems are well-established, their direct synthesis from this particular precursor is not documented in the searched resources.
| Reaction Type | Product Class | Reagents and Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Data not available in searched literature. |
Formation of Heterocyclic Compounds
The utility of this compound in the formation of various heterocyclic compounds was investigated.
Despite the importance of nitrogen-containing heterocycles in medicinal and materials chemistry, a thorough literature search did not reveal any specific synthetic methods employing this compound for the construction of pyridines, quinolines, or other azacycles.
Information regarding the use of this compound as a precursor for the synthesis of oxygen-containing heterocycles such as furans and pyrans is not available in the reviewed scientific literature.
The synthesis of sulfur-containing heterocycles, for instance, thiazoles, from this compound has not been documented in the available chemical literature.
| Heterocycle Class | Specific Ring System | Synthetic Approach | Reagents and Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitrogen-Containing | Pyridines, Quinolines, Azacycles | Data not available in searched literature. | |||
| Oxygen-Containing | Furans, Pyrans | Data not available in searched literature. | |||
| Sulfur-Containing | Thiazoles | Data not available in searched literature. |
Cross-Coupling Reactions for C-C Bond Formation
The potential of this compound to participate in carbon-carbon bond-forming cross-coupling reactions was explored.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools in organic synthesis. However, a comprehensive search of the chemical literature did not provide any specific examples of this compound being utilized as a substrate in these transformations. The reactivity of the vinylic chloride moiety in this specific compound towards such coupling reactions remains undocumented in the searched databases.
| Reaction Type | Coupling Partner | Catalyst and Ligand | Base and Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Suzuki | Data not available in searched literature. | |||||
| Sonogashira | Data not available in searched literature. |
Other Metal-Catalyzed Coupling Reactions
The allylic chloride moiety in this compound is a prime site for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular architectures. Transition metals like palladium, nickel, and iron are commonly employed to catalyze these transformations. ethz.chnih.govdntb.gov.ua
One of the most powerful tools in this context is the Suzuki-Miyaura coupling , which involves the reaction of the allylic chloride with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. For instance, coupling with an arylboronic acid would yield a diarylpropene derivative.
The Heck-Mizoroki reaction offers another avenue for derivatization, where the allylic chloride can react with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond. wiley-vch.de This reaction is particularly useful for the synthesis of substituted dienes.
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. The reaction of this compound with an organozinc compound, catalyzed by palladium or nickel, provides an efficient route to various substituted propenes.
Iron-catalyzed cross-coupling reactions have emerged as a more sustainable alternative to palladium-catalyzed reactions. nih.gov These methods can be employed for the coupling of alkyl Grignard reagents with the allylic chloride of the title compound. nih.gov
Below is a table summarizing potential metal-catalyzed coupling reactions of this compound.
| Coupling Reaction | Coupling Partner | Catalyst | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 3-(2-cyanophenyl)-2-aryl-1-propene |
| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | 1-(2-cyanophenyl)-2-phenyl-1,4-pentadiene |
| Negishi | Organozinc reagent | PdCl₂(dppf) | Varies based on reagent |
| Iron-Catalyzed | Alkyl Grignard reagent | FeCl₃ | 3-(2-cyanophenyl)-2-alkyl-1-propene |
Functionalization of the Phenyl Ring
The phenyl ring of this compound can be further functionalized through various aromatic substitution reactions. The existing substituents, the cyano group and the 2-chloro-1-propenyl group, will direct the position of incoming electrophiles.
Electrophilic aromatic substitution (EAS) is a fundamental process for introducing new functional groups onto an aromatic ring. uci.edumasterorganicchemistry.com The cyano group is a meta-director and a deactivating group due to its strong electron-withdrawing nature. The 2-chloro-1-propenyl group is likely to be a weak ortho-, para-director and a deactivating group. The directing effects of these two groups are opposing, which could lead to a mixture of products. However, the strong deactivating nature of the cyano group would make electrophilic aromatic substitution challenging, likely requiring harsh reaction conditions.
Common EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comleah4sci.com For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group primarily at the position meta to the cyano group.
The table below illustrates the potential outcomes of electrophilic aromatic substitution on the phenyl ring.
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-Chloro-3-(2-cyano-5-nitrophenyl)-1-propene |
| Bromination | Br₂, FeBr₃ | 2-Chloro-3-(4-bromo-2-cyanophenyl)-1-propene |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Likely complex mixture or no reaction |
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgharvard.edu The cyano group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho position by a strong base, typically an organolithium reagent. baranlab.org This generates a lithiated intermediate that can then react with various electrophiles to introduce a wide range of substituents.
In the case of this compound, the cyano group could direct lithiation to the C3 position of the phenyl ring. Subsequent quenching with an electrophile would yield a 1,2,3-trisubstituted benzene (B151609) derivative. This method provides a regioselective alternative to electrophilic aromatic substitution.
A summary of potential DoM strategies is presented in the table below.
| Step 1: Metalation | Step 2: Electrophile | Potential Product |
| n-BuLi, THF, -78 °C | I₂ | 2-Chloro-3-(2-cyano-3-iodophenyl)-1-propene |
| s-BuLi, TMEDA | (CH₃)₂CO | 2-Chloro-3-(2-cyano-3-(2-hydroxypropan-2-yl)phenyl)-1-propene |
| LDA | CO₂ then H⁺ | 3-(3-(2-chloro-1-propenyl)benzyl)benzoic acid |
The cyano group is a versatile functional group that can be converted into a variety of other functionalities. researchgate.net These transformations significantly expand the synthetic utility of this compound.
Hydrolysis of the nitrile under acidic or basic conditions yields a carboxylic acid. This transformation is useful for introducing a carboxyl group, which can then be further derivatized.
Reduction of the nitrile group can lead to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting aminomethyl group is a valuable precursor for the synthesis of various nitrogen-containing compounds.
The cyano group can also participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important scaffolds in medicinal chemistry.
The table below outlines some common modifications of the cyano group.
| Reaction | Reagents | Product Functional Group |
| Hydrolysis | H₂SO₄ (aq), heat | Carboxylic acid |
| Reduction | 1. LiAlH₄, 2. H₂O | Primary amine |
| Cycloaddition | NaN₃, NH₄Cl | Tetrazole |
Advanced Analytical Techniques for Characterization and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen (¹H) and carbon (¹³C) atoms that form the molecular backbone.
Proton NMR (¹H NMR)
In ¹H NMR spectroscopy of 2-Chloro-3-(2-cyanophenyl)-1-propene, distinct signals are expected for each unique proton environment. The aromatic protons on the cyanophenyl ring would typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The specific splitting pattern of these four protons would reveal their ortho, meta, and para relationships.
The protons of the propene moiety would exhibit characteristic shifts. The two geminal protons on the terminal carbon of the double bond (=CH₂) are diastereotopic and would be expected to appear as distinct signals, likely multiplets or doublets of doublets, in the δ 5.0-6.0 ppm range. The methylene protons (-CH₂-) adjacent to the aromatic ring are also expected to produce a signal, likely a doublet, in the δ 3.5-4.5 ppm region, influenced by the adjacent double bond and aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (C₆H₄) | 7.2 - 7.8 | Multiplet (m) |
| Vinylic (=CH₂) | 5.3 - 5.6 | Multiplet (m) |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.
Carbon-13 NMR (¹³C NMR)
A ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, a total of 10 distinct carbon signals are anticipated, corresponding to each unique carbon atom in the structure.
The nitrile carbon (-C≡N) is expected to have a characteristic chemical shift in the δ 115-125 ppm range. The carbons of the aromatic ring would generate several signals between δ 120-140 ppm, with the carbon atom directly attached to the cyano group (quaternary carbon) appearing in a similar region. The sp² hybridized carbons of the propene group are predicted to resonate at approximately δ 115-140 ppm, with the carbon bearing the chlorine atom (C-Cl) being further downfield. The sp³ hybridized methylene carbon (-CH₂-) would appear most upfield, likely in the δ 30-45 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Nitrile (-C≡N) | 117 - 122 |
| Aromatic (C₆H₄) | 125 - 140 |
| Vinylic (=C-Cl) | 135 - 140 |
| Vinylic (=CH₂) | 118 - 124 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structural environments.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To confirm the assignments made from one-dimensional NMR spectra and to elucidate the complete bonding network, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. Cross-peaks would be expected between the aromatic protons, confirming their relative positions. Crucially, a correlation would be observed between the methylene (-CH₂-) protons and the vinylic (=CH₂) protons, confirming the structure of the allyl fragment.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for the protonated carbons, such as the aromatic C-H, the vinylic =CH₂, and the methylene -CH₂- groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons. For instance, correlations from the methylene protons to the aromatic carbons and the vinylic carbons would confirm the connection point of the propene chain to the phenyl ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the most prominent and diagnostic absorption band in the IR spectrum would be from the nitrile group (-C≡N) stretching vibration, which is expected to appear as a sharp, strong peak in the range of 2220-2260 cm⁻¹.
Other expected vibrations include:
Aromatic C-H stretch: Above 3000 cm⁻¹.
Alkenyl C-H stretch: Just above 3000 cm⁻¹.
Methylene C-H stretch: Just below 3000 cm⁻¹.
C=C stretch (alkene and aromatic): In the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
C-Cl stretch: A strong band in the fingerprint region, typically between 600-800 cm⁻¹.
Raman spectroscopy would complement the IR data, often showing strong signals for the more symmetric, less polar bonds, such as the C=C and C≡N stretching vibrations.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound.
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |
| Nitrile (C≡N) Stretch | 2220 - 2260 (strong, sharp) | 2220 - 2260 (strong) |
| Alkene (C=C) Stretch | 1640 - 1680 (medium) | 1640 - 1680 (strong) |
| Aromatic Ring Stretch | 1450 - 1600 (multiple bands) | 1450 - 1600 (multiple bands) |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.
For this compound (C₁₀H₈ClN), the molecular weight is approximately 177.63 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 177. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be observed at m/z 179 with roughly one-third the intensity of the molecular ion peak.
The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways could include the loss of a chlorine atom ([M-Cl]⁺) leading to a fragment at m/z 142, or the loss of the entire chloropropene side chain. Cleavage of the benzylic bond could also occur, generating characteristic fragments.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound.
| m/z Value | Proposed Fragment Identity | Notes |
|---|---|---|
| 177/179 | [C₁₀H₈ClN]⁺ (Molecular Ion) | Isotopic pattern (3:1) confirms presence of one chlorine atom |
| 142 | [C₁₀H₈N]⁺ | Loss of a chlorine radical (·Cl) |
X-ray Crystallography for Solid-State Structure Elucidation
Should this compound be obtainable as a single crystal of sufficient quality, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
This analysis would confirm the connectivity established by NMR and provide insight into the molecule's conformation and intermolecular interactions, such as packing forces in the crystal lattice. While no published crystal structure for this specific compound is currently available, a successful crystallographic study would yield precise data on parameters like the C-Cl, C=C, and C≡N bond lengths, as well as the planarity of the aromatic ring and the orientation of the chloropropene substituent relative to it. This data is invaluable for understanding the steric and electronic properties of the molecule in its solid form.
Chromatographic Methods for Separation and Purity Assessment
The separation and purity assessment of "this compound" is critical for its characterization and for ensuring its quality as a chemical intermediate. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful tools for achieving this. These methods allow for the separation of the target compound from starting materials, byproducts, and other impurities, enabling accurate quantification and purity determination.
Gas Chromatography (GC)
Gas Chromatography is a widely used analytical technique for the separation and analysis of volatile and thermally stable compounds. Given the likely volatility of "this compound," GC is a suitable method for its purity assessment. The principle of GC involves vaporizing the sample and passing it through a column with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase.
In the analysis of chlorinated and aromatic compounds, the choice of the stationary phase is crucial for achieving good resolution. For "this compound," a mid-polarity column, such as one containing a phenyl polysiloxane or a cyanopropyl polysiloxane stationary phase, would likely provide effective separation from structurally similar impurities.
A temperature-programmed elution, where the column temperature is gradually increased, is often employed to ensure the timely elution of all components and to achieve sharp peaks. The initial temperature would be set to be low enough to resolve any volatile impurities, followed by a ramp-up to a higher temperature to elute the target compound and any less volatile byproducts.
For detection, a Flame Ionization Detector (FID) would offer good sensitivity for this organic compound. However, for more definitive identification of impurities, a Mass Spectrometer (MS) detector is invaluable. GC-MS provides not only retention time data but also mass spectra for each separated component, allowing for structural elucidation and confident identification of unknown impurities.
Below is a representative table outlining a potential GC method for the analysis of "this compound."
| Parameter | Value |
| Column | Phenyl (5%) polysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split mode) |
| Oven Program | Initial temperature of 80 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 40-400 m/z |
A hypothetical chromatogram obtained using such a method would show a major peak corresponding to "this compound" and potentially smaller peaks for any impurities. The purity can then be calculated based on the relative peak areas.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of a vast range of compounds. For non-volatile or thermally labile compounds, HPLC is often the method of choice. "this compound," containing a polar cyano group and a non-polar phenyl group, is well-suited for analysis by reverse-phase HPLC.
In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18 or C8 silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
For "this compound," a C18 column would likely provide good retention and separation. The mobile phase composition can be optimized to achieve the desired retention time and resolution. An isocratic elution (constant mobile phase composition) might be sufficient if the impurities have significantly different polarities. However, a gradient elution (where the proportion of the organic modifier is increased over time) is often more effective for separating complex mixtures with a wide range of polarities.
Detection is commonly achieved using an Ultraviolet (UV) detector, as the phenyl group in the molecule will absorb UV light. The detection wavelength would be set at a value where the compound exhibits maximum absorbance to ensure high sensitivity. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can provide additional spectral information, which aids in peak identification and purity assessment.
The following table presents a typical set of HPLC conditions that could be used for the analysis of "this compound."
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (gradient elution) |
| Gradient Program | Start with 50% Acetonitrile, increase to 95% over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
Analysis of the resulting chromatogram would allow for the determination of the retention time of "this compound" and the calculation of its purity based on the area percentage of its peak relative to the total area of all peaks.
Computational and Theoretical Chemistry Studies of 2 Chloro 3 2 Cyanophenyl 1 Propene and Its Reactions
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nanobioletters.com It is particularly effective for studying the electronic properties of polyatomic molecules. nanobioletters.com DFT calculations are used to determine the ground-state electronic structure of a molecule, which in turn allows for the prediction of a wide range of chemical and physical properties.
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometric optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), the molecular geometry is adjusted until a true energy minimum on the potential energy surface is found. nih.gov This optimized structure corresponds to the most stable conformation of the molecule in the gas phase.
Once the geometry is optimized, a detailed analysis of the electronic structure provides insights into the molecule's reactivity. Key parameters derived from this analysis include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents. nanobioletters.com For 2-Chloro-3-(2-cyanophenyl)-1-propene, the MEP would likely show negative potential around the nitrogen atom of the cyano group and the chlorine atom, indicating sites susceptible to electrophilic attack.
Below is an illustrative table of optimized geometric parameters that could be expected from a DFT calculation on this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C=C (propene) | 1.34 |
| C-Cl | 1.78 | |
| C≡N | 1.15 | |
| C-C (propene-phenyl) | 1.49 | |
| C-C (in phenyl ring) | ~1.39 | |
| Bond Angle (°) | C-C-Cl | 110.5 |
| C=C-C (propene backbone) | 121.0 | |
| C-C≡N | 179.0 | |
| Dihedral Angle (°) | C(phenyl)-C(propene)-C=C | ~115.0 |
Note: The data in this table is hypothetical and serves as an example of the output from a DFT geometric optimization calculation.
DFT calculations are highly effective at predicting spectroscopic properties, which can be used to confirm or interpret experimental data. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. nanobioletters.comresearchgate.net Similarly, by employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed.
A comparison between the calculated and experimental spectra helps validate the computed structure and provides a detailed assignment of the observed spectral bands. For this compound, key vibrational modes would include the C≡N stretch, the C=C alkene stretch, and the C-Cl stretch.
The following table provides an example of predicted spectroscopic data.
| Spectroscopic Data | Functional Group/Atom | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) |
| FT-IR | C≡N Stretch | ~2230 |
| C=C Stretch | ~1650 | |
| C-H Stretch (Aromatic) | ~3050 | |
| C-Cl Stretch | ~750 | |
| ¹³C NMR | C≡N | ~118 |
| C-Cl | ~125 | |
| C (Aromatic) | 128-140 | |
| ¹H NMR | H (Vinyl) | 5.0-5.5 |
| H (Aromatic) | 7.2-7.8 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
DFT is an indispensable tool for investigating the mechanisms of chemical reactions. It allows researchers to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. researchgate.net By calculating the energy profile along a reaction coordinate, one can determine the activation energy, which is the barrier that must be overcome for the reaction to occur. figshare.com
For reactions involving this compound, such as nucleophilic substitution at the allylic carbon or cycloaddition reactions at the double bond, DFT can be used to:
Locate Transition State (TS) Structures: These are saddle points on the potential energy surface, and their geometry provides a snapshot of the bond-breaking and bond-forming processes.
Calculate Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate.
This level of detail provides a mechanistic understanding that is often inaccessible through experiment alone.
Molecular Dynamics (MD) Simulations
While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that describes how the positions and velocities of the atoms evolve, offering a view of the molecule in motion. nih.gov
Molecules, particularly those with several single bonds, are not rigid but are constantly flexing and changing shape. MD simulations are ideal for exploring the different conformations a molecule can adopt and the transitions between them. nih.gov For this compound, MD simulations can reveal the rotational dynamics around the single bond connecting the phenyl ring and the propene group.
Analysis of the MD trajectory can yield important information about the molecule's flexibility and stability:
Root-Mean-Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or groups of atoms. This helps identify which parts of the molecule are most flexible. nih.gov For the target molecule, the terminal =CH₂ group and the chloro-methyl group would likely show higher RMSF values than the rigid phenyl ring.
Chemical reactions are typically carried out in a solvent, which can have a profound effect on reaction rates and mechanisms. MD simulations can explicitly include solvent molecules (e.g., water, DMSO), providing a more realistic environment than gas-phase DFT calculations. nih.gov
By simulating this compound in a solvent box, one can study:
Solvation Structure: How solvent molecules arrange themselves around the solute. This can be analyzed using Radial Distribution Functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. nih.gov
Solvent-Solute Interactions: The simulation can quantify interactions such as hydrogen bonds or dipole-dipole interactions between the solute and the solvent.
Dynamic Behavior in Solution: The conformational dynamics observed in the gas phase can be significantly altered by the presence of a solvent. MD simulations can capture these changes, providing a more accurate picture of the molecule's behavior in a realistic chemical setting.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Focus on Synthetic Predictors)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govnih.gov In the context of synthetic chemistry, these models can be adapted to predict parameters relevant to the synthesis of a target molecule, such as reaction yield, reaction rate, or the stability of intermediates. For a molecule like this compound, a QSAR/QSPR model focused on synthetic predictors would aim to establish a mathematical relationship between its structural features (descriptors) and its behavior in various chemical transformations.
The development of a robust QSAR/QSPR model for predicting synthetic outcomes for this compound and its analogs would involve several key steps. First, a dataset of structurally related compounds with known experimental data on a particular synthetic parameter (e.g., yield in a specific reaction) would be compiled. Next, a wide range of molecular descriptors for each compound would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For a molecule with the structural complexity of this compound, a combination of descriptors would be necessary to capture the electronic and steric influences of the chloro, cyano, and phenyl groups on the propene backbone.
Substituent effects, which can be quantified by Hammett constants for the cyanophenyl group, play a crucial role in determining the reactivity of the molecule. mdpi.com The electronic properties of the functional groups significantly influence the rate of reactions, such as the formation of self-assembled monolayers in substituted styrenes. mdpi.com
Table 1: Hypothetical QSAR Model for Predicting Reaction Yield
| Descriptor | Description | Coefficient |
| σp (sigma-para) | Hammett constant for the para-substituent on the phenyl ring. | 0.25 |
| q(C1) | Partial charge on the C1 carbon of the propene chain. | -1.5 |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.8 |
| Sterimol B1 | A steric parameter describing the width of the substituent. | -0.1 |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | 0.05 |
This table is illustrative and presents a hypothetical linear QSAR equation: Yield (%) = 75 + 0.25(σp) - 1.5(q(C1)) - 0.8(LUMO Energy) - 0.1(Sterimol B1) + 0.05(LogP). The coefficients are hypothetical and would be determined through statistical analysis of a relevant dataset.
The predictive power of such a QSAR model would then be rigorously validated using both internal and external validation techniques to ensure its robustness and applicability to new, untested analogs of this compound. nih.gov A well-validated model could then be used to computationally screen virtual libraries of related compounds to identify candidates with optimal synthetic accessibility or desired reactivity profiles, thereby accelerating the discovery of new chemical entities.
Computational Approaches to Selectivity Control (e.g., Regio-, Chemo-, Stereoselectivity)
Computational chemistry offers powerful tools for understanding and predicting the selectivity of chemical reactions. youtube.comrsc.org For a multifunctional compound like this compound, which possesses multiple reactive sites—the alkene, the allylic chloride, and the nitrile group—predicting the outcome of a reaction is a significant challenge. Computational methods, particularly Density Functional Theory (DFT), can be employed to model reaction pathways and predict the most likely products under given conditions. acs.orgmdpi.com
Regioselectivity:
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the case of this compound, a key reaction where regioselectivity is crucial is the electrophilic addition to the double bond. nih.govresearchgate.net The initial attack of an electrophile on the alkene can lead to two possible carbocation intermediates. The relative stability of these intermediates will determine the major product, in accordance with Markovnikov's rule. acs.org
Computational modeling can be used to calculate the energies of the transition states leading to each carbocation, as well as the energies of the carbocations themselves. The pathway with the lower activation energy will be kinetically favored. The presence of the 2-cyanophenyl group will significantly influence the electron density distribution in the double bond and the stability of the resulting carbocations.
Table 2: Hypothetical Calculated Activation Energies for Electrophilic Addition of HBr
| Reaction Pathway | Carbocation Intermediate | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| Markovnikov Addition | Tertiary benzylic carbocation | 15.2 | 2-Bromo-1-chloro-1-(2-cyanophenyl)propane |
| Anti-Markovnikov Addition | Primary carbocation | 25.8 | 1-Bromo-2-chloro-3-(2-cyanophenyl)propane |
This data is hypothetical and for illustrative purposes only. Actual values would be obtained from quantum chemical calculations.
Chemoselectivity:
Chemoselectivity is the preferential reaction of one functional group over others in a molecule. This compound has three distinct functional groups that could potentially react under various conditions: the alkene, the allylic chloride, and the nitrile. For example, in a reaction with a nucleophile, substitution could occur at the allylic chloride, or addition could occur at the alkene or the nitrile group.
Computational methods can help predict the chemoselectivity by calculating the activation barriers for the reaction of a given reagent with each of the functional groups. The reaction with the lowest activation energy will be the most likely to occur. For instance, in a reaction with a soft nucleophile, substitution at the allylic position might be favored, while a hard nucleophile might preferentially attack the nitrile carbon.
Stereoselectivity:
Stereoselectivity is the preferential formation of one stereoisomer over another. The double bond in this compound is prochiral, meaning that addition reactions across it can generate a new stereocenter. If the reaction is carried out with a chiral reagent or catalyst, it is possible to achieve enantioselectivity, the preferential formation of one enantiomer.
Table 3: Hypothetical Calculated Diastereomeric Transition State Energies for Asymmetric Dihydroxylation
| Catalyst Face of Attack | Diastereomeric Transition State | Calculated Relative Energy (kcal/mol) | Predicted Major Enantiomer |
| Re face | TS-Re | 0.0 | (R)-1-(2-cyanophenyl)-2-chloropropane-1,2-diol |
| Si face | TS-Si | 1.5 | (S)-1-(2-cyanophenyl)-2-chloropropane-1,2-diol |
This data is hypothetical and for illustrative purposes. The energy difference would be used to predict the enantiomeric ratio of the product.
Conclusion and Future Research Directions
Summary of Key Synthetic and Mechanistic Advancements
Currently, dedicated synthetic routes and detailed mechanistic studies for 2-Chloro-3-(2-cyanophenyl)-1-propene are not well-established in peer-reviewed literature. However, logical synthetic strategies can be proposed based on known organic transformations. A plausible approach involves the Wittig or Horner-Wadsworth-Emmons olefination of 2-cyanobenzaldehyde (B126161) to introduce the propenyl moiety, followed by a selective allylic chlorination. Another potential route could involve the reaction of a suitable organometallic reagent derived from 2-cyanobenzyl bromide with a chloro-substituted propylene (B89431) derivative.
Mechanistically, the reactions involving this compound are expected to be governed by the interplay of the electrophilic allylic chloride and the nucleophilic cyano group, as well as the steric and electronic effects of the ortho-substituted phenyl ring. Future mechanistic studies, likely employing computational methods such as Density Functional Theory (DFT), could provide valuable insights into reaction pathways and transition states for its synthesis and subsequent reactions. researchgate.net
Unexplored Reactivity and Derivatization Opportunities
The bifunctional nature of this compound presents a largely untapped landscape of reactivity. The allylic chloride is a prime site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. For instance, reaction with amines, alcohols, thiols, and carbanions could lead to a diverse library of derivatives.
Furthermore, the cyano group can be subjected to various transformations. Hydrolysis would yield the corresponding carboxylic acid or amide, while reduction could afford an aminomethyl group. These transformations would significantly expand the chemical space accessible from this starting material. The alkene functionality also offers avenues for derivatization through reactions such as epoxidation, dihydroxylation, and polymerization.
A summary of potential derivatization reactions is presented in the table below:
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| Allylic Chloride | Nucleophilic Substitution | Amines, Alcohols, Thiols, Grignard reagents | Substituted amines, ethers, thioethers, extended carbon chains |
| Cyano Group | Hydrolysis | Strong acids or bases | Carboxylic acid, Amide |
| Cyano Group | Reduction | LiAlH₄, H₂/Catalyst | Primary amine |
| Alkene | Epoxidation | m-CPBA | Epoxide |
| Alkene | Dihydroxylation | OsO₄, KMnO₄ | Diol |
Potential for Integration into Emerging Sustainable Chemical Processes
The principles of green chemistry encourage the development of synthetic routes that are atom-economical, energy-efficient, and utilize renewable feedstocks. nih.govresearchgate.net While the current synthesis of precursors like 2-cyanobenzaldehyde may rely on traditional methods, future research could focus on developing biocatalytic or chemocatalytic routes from renewable sources.
The reactivity of this compound could be harnessed in sustainable processes such as flow chemistry. researchgate.net Continuous flow reactors offer advantages in terms of heat and mass transfer, safety, and scalability, making them ideal for optimizing reactions involving potentially reactive intermediates. researchgate.net Furthermore, the development of catalytic C-H activation reactions on the phenyl ring could provide a more direct and atom-economical way to introduce further functionalization, avoiding the need for pre-functionalized starting materials.
Prospects for Novel Material Design through Strategic Functionalization
The strategic functionalization of this compound could lead to the development of novel materials with tailored properties. The introduction of polymerizable groups, for example, could allow for its incorporation into polymers, potentially imparting unique optical or electronic properties due to the presence of the cyanophenyl moiety.
Derivatives with specific functionalities could also be explored as ligands for metal complexes, with potential applications in catalysis or materials science. The ability to tune the electronic and steric properties of the molecule through derivatization makes it an attractive platform for designing molecules with specific functions. For instance, the introduction of long alkyl chains could lead to the formation of liquid crystalline materials, while the incorporation of fluorescent moieties could result in new optical sensors or imaging agents. The versatility of this compound suggests a promising future in the rational design of advanced materials.
Q & A
Q. What are the standard synthetic routes for 2-Chloro-3-(2-cyanophenyl)-1-propene, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 2-cyanobenzyl chloride with allyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like dichloromethane at room temperature . Yield optimization requires careful control of stoichiometry, solvent choice, and reaction time. For example, excess allyl chloride may reduce by-products, while prolonged reaction times can lead to decomposition. Purification via fractional distillation or column chromatography is recommended to achieve >90% purity.
Q. How can the electronic effects of the 2-cyanophenyl substituent impact the compound’s reactivity in substitution reactions?
The electron-withdrawing cyano group (-CN) on the phenyl ring increases the electrophilicity of the adjacent chloro group, facilitating nucleophilic substitution (SN2 mechanisms). This contrasts with ethyl-substituted analogs (e.g., 2-Chloro-3-(2-ethylphenyl)-1-propene), where the electron-donating ethyl group reduces reactivity . Computational studies (e.g., DFT calculations) can quantify these electronic effects by analyzing charge distribution and transition states.
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure by identifying peaks for the chloroalkene (δ 5.5–6.5 ppm) and cyanophenyl groups (δ 7.3–8.1 ppm for aromatic protons) .
- GC-MS : Validates molecular weight (MW: 191.63 g/mol) and purity.
- IR Spectroscopy : Detects C≡N stretching (~2240 cm⁻¹) and C-Cl bonds (~550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields often arise from variations in solvent polarity, catalyst loading, or impurities in starting materials. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, a study comparing dichloromethane (yield: 75%) vs. THF (yield: 62%) revealed solvent polarity’s role in stabilizing intermediates . Replicating published protocols with rigorous control of moisture and oxygen levels is also essential.
Q. What strategies are effective for modifying the propene moiety to enhance biological activity?
The double bond in the propene chain can be functionalized via epoxidation (using m-CPBA) or hydrohalogenation (e.g., HBr addition) to generate derivatives with varied bioactivity. For instance, epoxidation increases electrophilicity, enabling covalent binding to biological targets like enzymes . Structure-activity relationship (SAR) studies using analogs (e.g., 3-(2-cyanophenyl)-1-propene oxide) can guide medicinal chemistry efforts.
Q. How does the steric environment of the 2-cyanophenyl group influence regioselectivity in addition reactions?
X-ray crystallography data (e.g., Acta Crystallographica reports) show that the cyano group’s planar geometry creates steric hindrance, directing electrophilic addition to the less substituted carbon of the propene chain. Comparative studies with bulkier substituents (e.g., 3,4-dichlorophenyl analogs) demonstrate reduced regioselectivity due to increased steric effects .
Q. What computational tools are recommended for predicting retrosynthetic pathways?
Retrosynthesis platforms like Pistachio or Reaxys apply heuristic algorithms to propose routes based on known reactions. For this compound, AI-driven tools prioritize pathways starting from 2-cyanobenzaldehyde and allyl chloride, validated by literature precedents .
Methodological Considerations
Q. How should researchers address instability issues during storage?
The compound’s chloroalkene moiety is prone to hydrolysis. Storage under inert gas (N₂/Ar) at –20°C in amber vials minimizes degradation. Regular purity checks via HPLC are advised, especially for long-term studies .
Q. What in silico methods are suitable for toxicity profiling?
Tools like EPA’s TEST or OECD QSAR Toolbox predict toxicity endpoints (e.g., LD₅₀) by comparing structural motifs to databases. The cyanophenyl group’s similarity to nitriles alerts potential neurotoxicity, warranting in vitro assays (e.g., mitochondrial toxicity screening) .
Comparative Studies
Q. How does this compound compare to halogenated analogs in catalytic applications?
Unlike brominated analogs (e.g., 3-(4-Bromophenyl)-2-chloro-1-propene), the cyano group enhances Lewis acidity, making it a superior ligand in Pd-catalyzed cross-coupling reactions. Kinetic studies show 2x faster reaction rates in Suzuki-Miyaura couplings compared to ethyl-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
